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Compound of Interest |

Compound Name: Octan-2-YL hexadecanoate
CAS No.: 55194-81-5
Cat. No.: B3053673
- 7

Executive Summary & Chemical Profile[1]

Octan-2-yl hexadecanoate (also known as 2-Octyl Palmitate) is a fatty acid ester derived from
the condensation of Palmitic acid (C16) and 2-Octanol (C8 secondary alcohol). Unlike its
structural isomer 2-ethylhexyl palmitate (a primary ester widely used in cosmetics), this
compound features a secondary ester linkage.

This structural nuance significantly alters its spectral signature—specifically the methine
splitting in

H NMR and the fragmentation pathways in Mass Spectrometry. This guide provides the
definitive spectral data required for identification, purity assessment, and differentiation from
isomeric impurities.

Chemical Identity
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Parameter Detail
IUPAC Name Octan-2-yl hexadecanoate
Common Name 2-Octyl Palmitate
CAS Number 55194-81-5
C
Molecular Formula H
O
Molecular Weight 368.64 g/mol

Secondary Ester (-COO-CH(CH
Key Functional Group

))

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of Octan-2-yl hexadecanoate is distinguished by the chiral center at the
C2 position of the octyl chain. Unlike primary palmitates (which show a doublet/triplet at

4.0), this molecule displays a characteristic downfield multiplet for the methine proton.

H NMR Data (400 MHz, CDCI )

The integration values assume the methine proton (H-2") is calibrated to 1H.
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Chemical Shift
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1H

-COO-CH(CH

)_
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methine proton
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center.

2.25-2.29

Triplet (

Hz)

2H

-CH

-COO-

-methylene
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palmitic acid

chain.

1.58 -1.65

Multiplet

2H

-COO-

-methylene
protons (acid
side).
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Multiplet

2H

-CH(CH
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hexadecyl and

octyl chains.

Expert Insight: The doublet at

1.2 ppm and the sextet at

4.9 ppm are the critical "fingerprints” for this molecule. If you observe a doublet at

4.0 ppm, your sample is likely contaminated with or misidentified as 2-ethylhexyl palmitate (a

primary ester).

C NMR Data (100 MHz, CDC] )

Chemical Shift (

Assignment Notes
» Ppm)
173.8 C=0 Ester carbonyl carbon.
Diagnostic: Methine carbon of
70.8 -CH-O-
the secondary alcohol.
34.8 -CH Carbon adjacent to carbonyl.
31.9 Bulk CH Long chain methylenes.
Multiple overlapping signals for
29.1—29.7 Bulk CH ple OVerapping SI9
the palmitic chain.
25.1 -CH Carbon beta to carbonyl.
97 Terminal CH Methylene adjacent to terminal
' methyls.
20.0 -CH(CH Methyl carbon attached to the
' )- chiral center.
14.1 Terminal CH Terminal methyl carbons.
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Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester functionality. However, the secondary nature of the
alcohol creates subtle shifts in the C-O stretching region compared to primary esters.

Wavenumber (cm
Vibration Mode Intensity Description

)

Asymmetric and

symmetric stretching
2955, 2920, 2850 C-H Stretch Strong

of methyl and

methylene groups.

Sharp ester carbonyl
1735-1740 C=0 Stretch Strong
peak.

Scissoring vibration of
-CH

1465 C-H Bend Medium
- and -CH

Ester C-O asymmetric

stretch. Often splits or
1160 - 1180 C-O-C Stretch Strong )

broadens in

secondary esters.

Characteristic of long
CH

720 Weak
Rocking

alkyl chains (

).

Mass Spectrometry (EI-MS)

In Electron lonization (70 eV), fatty acid esters of secondary alcohols exhibit a distinct
fragmentation pathway compared to primary esters. The molecular ion is often vanishingly
small due to the stability of the elimination products.
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Key Fragmentation Pathways

o McLafferty Rearrangement: Yields the protonated acid species.

e McLafferty + 1 (Double Hydrogen Transfer): Highly favored in long-chain esters.

» Alkene Elimination: The secondary octyl group easily eliminates to form octene, leaving the

protonated palmitic acid.

Diagnostic lon Table

) Relative .
m/z lon Identity Mechanism
Abundance

Molecular ion (often

368 M] <1% A (
invisible).
Protonated Palmitic
Acid. Formed via

[RCOOH
McLafferty

257 100% (Base Peak) )

] rearrangement with
double H-transfer or
alkene elimination.
Palmitoyl acylium ion

239 [RCO] 20-40% (Loss of -OH from
acid fragment).

[C

H Octene radical cation

112 10-20% o
(Elimination product).

]

[C
Propyl fragment from

43 H High PYITIag
alkyl chains.
]
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Fragmentation Logic Diagram

The following diagram illustrates the dominant pathway (Alkene Elimination) that renders the

257 peak dominant.

Protonated Palmitic Acid -H20

Acylium lon
R [C15H31C(OH)2]+ m/z 257
Elimination (BASE PEAK) [C15H31COJ+ m/z 239

| B A
Molecular lon H-Transfer . ! 6-Membered }
[M]+ m/z 368 I Transition State Neutral Loss
| Octene Neutral Loss
(C8H16)

Click to download full resolution via product page

Figure 1: Dominant fragmentation pathway for Octan-2-yl hexadecanoate in EI-MS, showing
the formation of the base peak at m/z 257.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in your spectra. This ester
is typically synthesized via Fischer esterification.

Reaction:

Common Impurities & Spectral Markers
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Impurity Origin Detection Method

Marker Signal

" , Unreacted Starting
Palmitic Acid ] IR/ NMR
Material

IR: Broad -OH stretch
(2500-3300 cm

). NMR: Triplet at

2.35 (shifted downfield

from ester).

Unreacted Starting

MS: m/z 45
(characteristic alcohol

fragment). IR: Broad -

2-Octanol _ GC-MS /IR OH stretch (
Material
3400 cm
).
NMR: Olefinic protons
Octenes Elimination Byproduct NMR at
5.3-5.5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Guide: Spectral Profiling of Octan-2-yl
Hexadecanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053673#spectral-data-for-octan-2-yl-
hexadecanoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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